5-(2,5-dimethylbenzyl)-7-(4-fluorophenyl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one
CAS No.: 1203140-26-4
Cat. No.: VC4967540
Molecular Formula: C24H23FN4O2S
Molecular Weight: 450.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1203140-26-4 |
|---|---|
| Molecular Formula | C24H23FN4O2S |
| Molecular Weight | 450.53 |
| IUPAC Name | 5-[(2,5-dimethylphenyl)methyl]-7-(4-fluorophenyl)-2-morpholin-4-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one |
| Standard InChI | InChI=1S/C24H23FN4O2S/c1-15-3-4-16(2)18(13-15)14-29-23(30)21-22(20(27-29)17-5-7-19(25)8-6-17)32-24(26-21)28-9-11-31-12-10-28/h3-8,13H,9-12,14H2,1-2H3 |
| Standard InChI Key | GUBWYJFSNJFNRE-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C)CN2C(=O)C3=C(C(=N2)C4=CC=C(C=C4)F)SC(=N3)N5CCOCC5 |
Introduction
Synthesis Pathway
The synthesis of thiazolo[4,5-d]pyridazinones typically involves:
-
Preparation of Aminothiazole Derivatives:
-
Aminothiazoles are synthesized via cyclization reactions involving thiourea and α-haloketones.
-
-
Coupling with Hydrazine Derivatives:
-
Reaction with hydrazine or substituted hydrazines forms the pyridazinone framework.
-
-
Introduction of Substituents:
-
Functionalization at positions 2, 5, and 7 is achieved through nucleophilic substitution or alkylation reactions.
-
In this specific compound:
-
The morpholine group at position 2 is introduced via nucleophilic substitution.
-
The benzyl and phenyl groups are incorporated through Friedel-Crafts or related alkylation reactions.
Anticancer Potential
Thiazolo[4,5-d]pyridazinones have demonstrated cytotoxicity against various cancer cell lines due to their ability to interact with DNA gyrase or inhibit kinases like PI3Kα . The fluorophenyl group enhances lipophilicity and may improve cellular uptake.
Analgesic Activity
Thiazolo-pyridazinones have been tested in in vivo models for pain relief using "hot plate" and "acetic acid cramp" assays, showing promising results as analgesics .
Antimicrobial Effects
The thiazole ring contributes to broad-spectrum antimicrobial activity by disrupting bacterial cell wall synthesis or interfering with metabolic enzymes .
Analytical Characterization
To confirm the structure and purity of the compound, the following techniques are employed:
-
NMR Spectroscopy:
-
Proton (H) NMR reveals chemical shifts for aromatic protons (fluorophenyl and dimethylbenzyl groups) and morpholine hydrogens.
-
Carbon (C) NMR confirms the presence of thiazole carbons and pyridazinone carbons.
-
-
Mass Spectrometry (MS):
-
Provides molecular ion peaks corresponding to the exact mass of the compound.
-
-
IR Spectroscopy:
-
Identifies functional groups such as C=O (carbonyl), C-F (fluorophenyl), and C-N (morpholine).
-
-
X-ray Crystallography:
-
Determines the three-dimensional arrangement of atoms within the molecule.
-
Potential Applications
This compound holds promise in drug development across multiple therapeutic areas:
-
Anti-inflammatory agents targeting COX enzymes.
-
Anticancer drugs focusing on kinase inhibition.
-
Broad-spectrum antimicrobials for resistant bacterial strains.
Further preclinical studies are required to evaluate its pharmacokinetics, toxicity profile, and efficacy in disease models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume